lithium;5-ethylcyclopenta-1,3-diene
Description
Lithium;5-ethylcyclopenta-1,3-diene is an organometallic compound derived from cyclopentadienyl lithium (LiCp), where an ethyl substituent is introduced at the 5-position of the cyclopentadiene ring. This modification alters its electronic and steric properties compared to unsubstituted LiCp, making it a versatile reagent in synthetic chemistry, particularly in the preparation of transition metal complexes and as a precursor in organic synthesis. Its molecular formula is C₇H₉Li, with a molecular weight of 100.09 g/mol.
Properties
CAS No. |
135630-42-1 |
|---|---|
Molecular Formula |
C7H9Li |
Molecular Weight |
100.1 g/mol |
IUPAC Name |
lithium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.Li/c1-2-7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
ZBDWUWNQBVXRMA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC[C-]1C=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
lithium;5-ethylcyclopenta-1,3-diene can be synthesized through the reaction of 1-ethylcyclopenta-2,4-diene with an organolithium reagent such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures, often around -78°C, to ensure the stability of the intermediate and final products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
lithium;5-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: It can be reduced to form cyclopentadiene derivatives.
Substitution: The lithium atom can be substituted with other metal cations or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the lithium compound to form substituted products.
Major Products
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentadiene derivatives.
Substitution: Substituted cyclopentadiene derivatives.
Scientific Research Applications
lithium;5-ethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopentadienyl complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium;5-ethylcyclopenta-1,3-diene involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium cation stabilizes the negative charge on the cyclopentadienyl anion, enhancing its reactivity. This compound can participate in various organic transformations, including cycloaddition reactions, which are facilitated by its unique electronic structure.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares lithium;5-ethylcyclopenta-1,3-diene with structurally related cyclopentadiene derivatives and organometallic analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications/Properties |
|---|---|---|---|---|---|
| This compound | C₇H₉Li | 100.09 | Not reported | Not reported | Organometallic synthesis, ligand design |
| Lithium cyclopentadienide (LiCp) | C₅H₅Li | 72.03 | Not reported | Not reported | Catalyst precursor, reducing agent |
| 5-Butylcyclopenta-1,3-diene | C₉H₁₄ | 122.21 | 164–167 | Not reported | Intermediate in organic synthesis |
| 3-Ethyl-1-methylcyclopenta-1,3-diene | C₈H₁₂ | 108.18 | Not reported | Not reported | Fine chemicals, specialty synthesis |
| 4-Methyl-penta-1,3-diene | C₆H₁₀ | 82.14 | 75–77 | 0.718 | Industrial solvents, polymer research |
Key Observations :
- Substituent Effects : The introduction of alkyl groups (e.g., ethyl, butyl) increases molecular weight and boiling points compared to unsubstituted analogs. For example, 5-butylcyclopenta-1,3-diene (C₉H₁₄) has a boiling point of 164–167°C , significantly higher than 4-methyl-penta-1,3-diene (75–77°C ) due to increased van der Waals interactions .
- Lithium Derivatives: Lithium-containing compounds (e.g., LiCp and its 5-ethyl derivative) exhibit high reactivity and are typically pyrophoric, requiring inert handling conditions. Their applications focus on organometallic synthesis rather than standalone industrial uses .
Electronic and Reactivity Profiles
- HOMO-LUMO Gaps: While direct data for this compound are unavailable, substituted cyclopentadienyl ligands are known to modulate electronic properties. Ethyl groups, being electron-donating, may lower the LUMO energy of the cyclopentadienyl ring, enhancing its nucleophilicity and metal-binding affinity compared to LiCp .
- This property is critical in tuning catalyst selectivity .
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